4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol
Description
Overview of Phenolic and Piperazine (B1678402) Scaffolds in Medicinal Chemistry
Phenolic compounds are a diverse group of natural and synthetic molecules characterized by a hydroxyl group attached to an aromatic ring. This structural feature imparts significant antioxidant properties, making them valuable in combating oxidative stress-related diseases. neuroquantology.com Phenols are also known to interact with various biological targets, including enzymes and receptors, leading to a wide range of pharmacological effects such as antimicrobial, anti-inflammatory, and anticancer activities. neuroquantology.com The ability of the phenolic hydroxyl group to act as both a hydrogen bond donor and acceptor makes it a crucial element in molecular recognition and binding to biological macromolecules.
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This scaffold is a common feature in a multitude of approved drugs across various therapeutic areas. researchgate.net Its prevalence is attributed to its favorable physicochemical properties, including its ability to improve the solubility and bioavailability of drug candidates. The nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the introduction of various substituents to modulate the compound's pharmacological profile. researchgate.net This versatility has made the piperazine scaffold a "privileged structure" in drug design, frequently incorporated into molecules targeting the central nervous system, as well as those with anticancer, antihistaminic, and anti-infective properties.
Current Research Landscape for 4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol and Related Analogues
While direct and extensive research specifically on this compound is still emerging, the broader class of compounds containing phenol (B47542), piperazine, and thiourea (B124793)/carbothioamide moieties has been the subject of significant investigation. These studies provide a valuable framework for understanding the potential therapeutic applications of the target compound.
Research into analogous structures has revealed promising activity in several key areas:
Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of thiourea derivatives containing phenolic and piperazine rings against various cancer cell lines. researchgate.netnih.govresearchgate.net The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases. researchgate.net The combination of the different structural motifs appears to work synergistically to enhance anticancer efficacy.
Antimicrobial Activity: The search for new antimicrobial agents is a global health priority. Compounds structurally related to this compound have shown significant activity against a range of bacterial and fungal pathogens. dmed.org.uaresearchgate.netnih.govnih.gov The presence of the thiourea and piperazine moieties is often correlated with enhanced antimicrobial potency.
Enzyme Inhibition: The ability to selectively inhibit specific enzymes is a hallmark of many successful drugs. Phenolic and piperazine-containing thiourea derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases and tyrosinase. nih.govnih.govmdpi.com This inhibitory activity is often dependent on the specific substitution patterns on the aromatic rings and the nature of the groups attached to the piperazine nitrogen.
The table below summarizes some of the reported biological activities of analogous compounds, highlighting the potential areas of interest for future research on this compound.
| Compound Class | Biological Activity | Research Findings |
| Phenol-Piperazine-Thiourea Derivatives | Anticancer | Demonstrated significant cytotoxicity against various human cancer cell lines. researchgate.netnih.govresearchgate.net |
| Piperazine-Thiourea Analogs | Antimicrobial | Showed potent activity against clinically relevant bacterial and fungal strains. dmed.org.uaresearchgate.netnih.govnih.gov |
| Phenolic Thiourea Compounds | Enzyme Inhibition | Acted as effective inhibitors of enzymes such as carbonic anhydrase and tyrosinase. nih.govnih.govmdpi.com |
| Substituted Piperazine Derivatives | Anti-inflammatory | Exhibited inhibition of nitric oxide production, suggesting anti-inflammatory potential. nih.gov |
The structure-activity relationship (SAR) studies of these related compounds indicate that the nature and position of substituents on the phenolic ring, as well as the substitution on the second nitrogen of the piperazine ring, play a crucial role in determining the biological activity and selectivity. mdpi.comnih.gov The methyl group on the piperazine in the title compound, for instance, could influence its pharmacokinetic properties and target binding.
Structure
3D Structure
Properties
IUPAC Name |
(4-hydroxyphenyl)-(4-methylpiperazin-1-yl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(15)5-3-10/h2-5,15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZBUFBFBNJQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivative Chemistry of 4 4 Methyl 1 Piperazinyl Carbothioyl Phenol
Established Synthetic Pathways for the Core Compound
The synthesis of N,N'-disubstituted thioureas is a well-established field in organic chemistry. For the specific synthesis of 4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol, the most direct and common approach involves the reaction of an amine with an isothiocyanate.
The principal synthetic route to this compound involves a two-step process starting from commercially available materials.
Formation of the Isothiocyanate Intermediate: The synthesis begins with the preparation of 4-hydroxyphenyl isothiocyanate. This key intermediate is typically synthesized from 4-aminophenol (B1666318). The amino group of 4-aminophenol is converted into the isothiocyanate group (-NCS) using a thiocarbonylating agent. Common reagents for this transformation include thiophosgene (B130339) (CSCl₂) or carbon disulfide (CS₂) in the presence of a base. The reaction with thiophosgene is often rapid and efficient but requires careful handling due to the reagent's toxicity.
Thiourea (B124793) Formation: The second step is the nucleophilic addition of 1-methylpiperazine (B117243) to the electrophilic carbon of the 4-hydroxyphenyl isothiocyanate intermediate. The secondary amine of the piperazine (B1678402) ring attacks the isothiocyanate, leading to the formation of the target thiourea linkage. This reaction is typically carried out in an aprotic solvent.
An alternative, though less direct, pathway involves activating 1-methylpiperazine first. This can be achieved by reacting it with a thiocarbonyl transfer agent, such as N,N'-thiocarbonyldiimidazole, to form an activated intermediate, which then reacts with 4-aminophenol to yield the final product.
| Plausible Synthetic Pathway | |
| Starting Materials | 4-Aminophenol, Thiophosgene (or equivalent), 1-Methylpiperazine |
| Key Intermediate | 4-Hydroxyphenyl isothiocyanate |
| Reaction Type | 1. Thiocarbonylation2. Nucleophilic Addition |
| Final Product | This compound |
Optimizing the synthesis of this compound focuses on maximizing the yield and ensuring high purity by controlling several reaction parameters.
Solvent Selection: For the nucleophilic addition step, polar aprotic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (ACN), or dimethylformamide (DMF) are generally preferred. These solvents effectively dissolve the reactants without interfering with the reaction mechanism. "On-water" synthesis has also emerged as a sustainable and efficient method for forming thiourea bonds, potentially offering simple product isolation via filtration. organic-chemistry.org
Temperature Control: The reaction is typically conducted at room temperature. However, gentle heating may be employed to increase the reaction rate, though excessive heat can lead to the formation of byproducts. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Stoichiometry and Reagent Addition: Using a slight excess of one reagent can drive the reaction to completion, but this may complicate purification. Careful, often dropwise, addition of the isothiocyanate to the amine solution (or vice versa) can help control the reaction exotherm and minimize side reactions.
Purification: The final product's purity is critical. The crude product obtained after the reaction is typically purified through recrystallization from a suitable solvent system (e.g., ethanol/water) to remove unreacted starting materials and byproducts. If recrystallization is insufficient, column chromatography on silica (B1680970) gel is an effective alternative.
| Parameter | Condition | Rationale |
| Solvent | Polar Aprotic (THF, ACN, DMF) | Good solubility of reactants, non-interfering. |
| Temperature | Room Temperature to 50°C | Balances reaction rate and byproduct formation. |
| Base | Triethylamine (if using CSCl₂) | Scavenges HCl byproduct from isothiocyanate formation. |
| Purification | Recrystallization, Chromatography | High purity of the final compound. |
Strategies for the Synthesis of Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is guided by established principles of medicinal chemistry to explore structure-activity relationships (SAR). Modifications can be systematically introduced at the phenol (B47542) ring, the piperazine ring, or the N-methyl group.
The piperazine ring is recognized as a "privileged structure" in drug discovery, often improving the pharmacokinetic profile of a molecule by enhancing water solubility and bioavailability. nih.govmdpi.comtandfonline.com The design of new analogues is based on several core principles:
Isosteric and Bioisosteric Replacement: The piperazine ring can be replaced with other six-membered heterocycles like morpholine (B109124) or piperidine. tandfonline.com This helps determine the importance of the two nitrogen atoms for the compound's properties. The thiourea linker can be replaced with a urea, sulfonamide, or amide linker to evaluate the role of the sulfur atom.
Functional Group Introduction: Introducing a variety of functional groups onto the aromatic rings can modulate electronic properties, lipophilicity, and hydrogen bonding capacity.
Conformational Restriction: Replacing the flexible piperazine ring with a more rigid bicyclic system, such as a diazabicyclo[2.2.1]heptane, can lock the molecule into a specific conformation. This can provide insights into the optimal spatial arrangement of the different moieties.
The phenol ring is highly amenable to electrophilic aromatic substitution, facilitated by the activating, ortho- and para-directing hydroxyl group. vanderbilt.edufiveable.mechemistrysteps.com This allows for the synthesis of a wide array of derivatives with substituents at various positions.
The introduction of different groups can significantly alter the electronic nature of the phenol ring. vanderbilt.edu
Electron-Donating Groups (EDGs): Groups such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density of the aromatic ring, making it more nucleophilic. vanderbilt.edu These can be introduced via reactions like Friedel-Crafts alkylation.
Electron-Withdrawing Groups (EWGs): Halogens (-Cl, -Br), nitro groups (-NO₂), or trifluoromethyl groups (-CF₃) decrease the ring's electron density. vanderbilt.edu Halogenation can often be achieved without a catalyst due to the phenol's high reactivity, while nitration requires treatment with nitric acid. vanderbilt.educhemistrysteps.com
The synthesis of these derivatives would typically involve modifying a substituted 4-aminophenol precursor before its conversion to the corresponding isothiocyanate and subsequent reaction with 1-methylpiperazine.
| Substituent Type | Example Groups | Effect on Phenol Ring | Potential Synthetic Reaction |
| Electron-Donating | -CH₃, -C₂H₅, -OCH₃ | Increases electron density (activates) | Friedel-Crafts Alkylation/Acylation |
| Electron-Withdrawing | -Cl, -Br, -NO₂, -CN | Decreases electron density (deactivates) | Halogenation, Nitration |
Variation of the N-Alkyl Group: The N-methyl group can be readily replaced with other substituents. One common synthetic strategy is to start with piperazine itself, perform the thiourea formation step, and then introduce the desired substituent via N-alkylation using an appropriate alkyl halide. mdpi.com This allows for the synthesis of analogues with ethyl, benzyl, or more complex side chains. Reductive amination is another key method for N-alkylation. mdpi.com
N-Aryl Substitution: Instead of an alkyl group, an aryl group can be attached to the nitrogen. This is typically achieved by starting with an N-arylpiperazine and reacting it with the 4-hydroxyphenyl isothiocyanate intermediate. N-phenylpiperazine and its substituted derivatives are common building blocks for this purpose. tandfonline.com
C-H Functionalization of the Piperazine Ring: While most modifications occur at the nitrogen atoms, advanced synthetic methods allow for the introduction of substituents directly onto the carbon atoms of the piperazine ring. mdpi.com This approach is less common but offers a route to more complex and structurally diverse analogues with altered stereochemistry and rigidity.
Synthetic Approaches to Isosteres and Bioisosteres
In medicinal chemistry, isosteres are functional groups or molecules that possess similar physical and chemical properties due to comparable size, shape, and electronic distribution. uomustansiriyah.edu.iqyoutube.com The concept is often extended to bioisosteres, which are structurally distinct groups that can replace one another in a molecule while retaining or enhancing the desired biological activity. uomustansiriyah.edu.iqnih.gov This strategy is pivotal in lead optimization to improve pharmacokinetic profiles, enhance target binding, or mitigate toxicity. For the compound this compound, isosteric and bioisosteric modifications can be conceptualized for both the thiourea and the phenol moieties.
Bioisosteric Replacements for the Thiourea Moiety
The thiourea functional group is a key structural motif in many bioactive compounds, largely due to its ability to form stable hydrogen bonds with biological targets. nih.gov However, potential metabolic instability or poor solubility can necessitate its replacement. nih.gov Non-classical bioisosteres, which may not strictly adhere to steric and electronic rules but exhibit similar chemical properties, are often employed for this purpose. uomustansiriyah.edu.iq
A prominent example of thiourea replacement is the development of the H2-receptor antagonist cimetidine (B194882) from its predecessor, metiamide (B374674). nih.gov The thiourea group in metiamide was replaced with a cyanoguanidine moiety to reduce toxicity while retaining biological function. nih.gov Other planar groups of similar size and basicity can also be considered as non-classical isosteres for a thiourea group. uomustansiriyah.edu.iq
One such class of bioisosteres for the urea/thiourea functionality is squaramides. google.com A hypothetical synthetic route to a squaramide bioisostere of this compound could involve the sequential reaction of a dialkyl squarate with 4-aminophenol followed by N-methylpiperazine.
Bioisosteric Replacements for the Phenol Moiety
Examples of phenol bioisosteres include:
Benzimidazolones
Benzoxazolones
Indoles
Quinolinones
Pyridones
The synthesis of these bioisosteres typically requires multi-step sequences. For instance, the preparation of a benzoxazolone-based bioisostere would involve constructing the heterocyclic ring system and then coupling it to the N-methylpiperazine fragment.
The following table summarizes potential bioisosteric replacements for the key functional groups of this compound.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Thiourea | Cyanoguanidine | Reduce potential toxicity, modulate basicity nih.gov |
| Thiourea | Squaramide | Mimic H-bonding pattern, improve metabolic stability google.com |
| Thiourea | 2,2-Diamino-1-nitroethene | Alter electronic properties, maintain H-bonding nih.gov |
| Phenol | Benzoxazolone | Improve metabolic stability, mimic H-bond donor/acceptor properties nih.gov |
| Phenol | Indole (e.g., 5-hydroxyindole) | Enhance metabolic stability, serve as H-bond donor nih.gov |
| Phenol | Pyridone | Modulate pKa, improve pharmacokinetic properties nih.gov |
Novel Synthetic Methodologies and Green Chemistry Aspects
Traditional methods for synthesizing thiourea derivatives often involve the use of hazardous reagents, high temperatures, long reaction times, and volatile organic solvents, which present significant environmental and safety concerns. asianpubs.org In response, the development of novel, efficient, and environmentally benign synthetic protocols is a key focus of modern organic chemistry. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous substances.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.gov The synthesis of thiourea derivatives can be efficiently conducted under microwave irradiation, sometimes in solvent-free systems over a solid support like magnesium oxide, which further enhances the green credentials of the process. nih.gov
Aqueous Synthesis
Utilizing water as a reaction solvent is a cornerstone of green chemistry due to its non-toxic, non-flammable, and readily available nature. Catalyst-free methods for synthesizing symmetric thioureas have been developed where aromatic primary amines react with carbon disulfide in water, driven by sunlight. nih.gov For unsymmetrical thioureas like this compound, water can be used as a solvent in condensation reactions, often in the presence of a base, to afford the desired products cleanly and efficiently.
Solvent-Free Synthesis (Mechanochemistry)
Mechanochemical synthesis, which involves grinding solid reactants together, represents an exceptionally green approach by eliminating the need for solvents entirely. asianpubs.org This technique is often rapid, efficient, and can lead to the formation of products in high yields with minimal work-up. asianpubs.org The synthesis of N-aryl-N'-aroyl(acyl)thioureas has been demonstrated by grinding an amine with ammonium (B1175870) thiocyanate (B1210189) and an acid chloride, suggesting a viable pathway for related compounds. asianpubs.org
Deep Eutectic Solvents (DES)
Deep eutectic solvents are a class of green solvents formed by mixing two or more components that result in a substance with a melting point lower than any of the individual components. A system composed of choline (B1196258) chloride and tin(II) chloride has been shown to act as both a recyclable green catalyst and reaction medium for the synthesis of thioureas. rsc.org This method allows for the direct preparation of various thioureas in moderate to excellent yields, and the DES can be recovered and reused multiple times without significant loss of activity. rsc.org
The following table provides a comparative overview of these novel and green synthetic methodologies.
| Methodology | Typical Reaction Conditions | Key Advantages | Potential Yields |
| Microwave-Assisted Synthesis | Microwave irradiation (e.g., 1000 W), often solvent-free or with a green solvent nih.gov | Rapid reaction times, high efficiency, improved yields nih.gov | Good to Excellent |
| Aqueous Synthesis | Water as solvent, sunlight or base catalysis nih.gov | Environmentally benign, safe, low cost | Moderate to Good |
| Solvent-Free Grinding | Mechanical grinding of solid reactants at room temperature asianpubs.org | Eliminates solvent waste, simple procedure, short reaction times asianpubs.org | Good |
| Deep Eutectic Solvents (DES) | Choline Chloride/SnCl2, moderate heat rsc.org | Recyclable solvent/catalyst system, biocompatible components rsc.org | Moderate to Excellent rsc.org |
Structural Characterization and Analytical Techniques
Advanced Spectroscopic Methods for Molecular Elucidation
Spectroscopic techniques are indispensable for mapping the molecular architecture of a compound. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the proton NMR spectrum, the chemical shifts, multiplicities, and integration of the signals correspond to the electronic environment, neighboring protons, and the number of protons, respectively. For 4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol, the spectrum would be expected to show distinct signals for the phenolic proton, the aromatic protons, the piperazine (B1678402) ring protons, and the N-methyl protons. The phenolic OH proton typically appears as a broad singlet, which can be exchangeable with D₂O. The aromatic protons on the phenol (B47542) ring would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The piperazine protons often exhibit complex splitting patterns due to their chair conformation and coupling with each other. The N-methyl group would present as a sharp singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include the thiocarbonyl carbon (C=S), which is characteristically found significantly downfield. caltech.edu The aromatic carbons would appear in the typical aromatic region, with the carbon attached to the hydroxyl group and the carbon attached to the thiourea (B124793) nitrogen showing distinct shifts due to heteroatom substitution. The carbons of the piperazine ring and the N-methyl carbon would be observed in the aliphatic region of the spectrum.
Interactive Data Table: Predicted NMR Data for this compound
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
| Phenolic OH | ~9.5 | br s | - |
| Aromatic CH (ortho to OH) | ~7.4 | d | ~130 |
| Aromatic CH (ortho to C=S) | ~6.9 | d | ~116 |
| Piperazine CH₂ (adjacent to N-C=S) | ~3.8 | t | ~52 |
| Piperazine CH₂ (adjacent to N-CH₃) | ~2.5 | t | ~55 |
| N-CH₃ | ~2.3 | s | ~46 |
| Aromatic C-OH | - | - | ~158 |
| Aromatic C-N | - | - | ~125 |
| C=S | - | - | ~185 |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. The fragmentation of thiourea derivatives often involves characteristic cleavages of the C-N and C-S bonds. researchgate.net For this compound, key fragmentation pathways would likely include the cleavage of the piperazine ring and the loss of the thiocarbonyl group.
Interactive Data Table: Predicted HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₇N₃OS |
| Calculated Exact Mass [M+H]⁺ | 252.1165 |
| Key Fragment 1 (m/z) | Loss of phenol |
| Key Fragment 2 (m/z) | Cleavage of piperazine ring |
| Key Fragment 3 (m/z) | Loss of methyl group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. It is an effective tool for identifying the functional groups present. The IR spectrum of this compound would be expected to display characteristic absorption bands for the O-H stretch of the phenol, the aromatic C-H stretches, the C=S (thiocarbonyl) stretch, and the C-N stretches of the piperazine and thiourea moieties. dergipark.org.tr The C=S stretching vibration is typically weaker and occurs at a lower frequency compared to the C=O stretching vibration. caltech.edu
Interactive Data Table: Predicted IR Absorption Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretch, hydrogen-bonded | 3400-3200 (broad) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 2950-2850 |
| C=S (Thiocarbonyl) | Stretch | 1300-1100 |
| C-N | Stretch | 1350-1250 |
| Aromatic C=C | Stretch | 1600-1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The molecule this compound contains a phenolic ring and a thiocarbonyl group, both of which are chromophores. The spectrum is expected to show absorptions corresponding to π→π* transitions of the aromatic system and n→π* transitions of the thiocarbonyl group. caltech.edunih.gov The conjugation between the aromatic ring and the thiourea moiety would likely influence the position and intensity of the absorption maxima (λmax).
Interactive Data Table: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Chromophore | Predicted λmax (nm) |
| π→π | Phenolic ring conjugated with C=S | ~280-300 |
| n→π | C=S (Thiocarbonyl) | ~340-360 |
Chromatographic Techniques for Purity and Compound Assessment
Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a chemical compound and for quantitative analysis. For a polar aromatic compound like this compound, a reversed-phase HPLC method would be suitable. hplc.eumdpi.com This typically involves a nonpolar stationary phase (like C18) and a polar mobile phase. The retention time of the compound is a characteristic property under specific chromatographic conditions and the peak area is proportional to its concentration.
Interactive Data Table: Proposed HPLC Method for this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile (B52724) (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 285 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
To facilitate GC-MS analysis, a chemical derivatization step is typically necessary. This process involves converting the polar functional groups into less polar, more volatile derivatives. For the phenolic hydroxyl group, a common approach is silylation, where a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.
While specific GC-MS studies analyzing volatile derivatives of "this compound" are not extensively reported in publicly available scientific literature, the general methodology would proceed as follows:
Derivatization: The compound would be reacted with a suitable agent to create a more volatile derivative (e.g., a TMS-ether).
Separation: The derivatized sample would be injected into the GC, where it is vaporized and separated from other components on a capillary column based on its boiling point and interactions with the column's stationary phase.
Ionization and Detection: As the derivative elutes from the column, it enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), causing the molecule to fragment into a predictable pattern of smaller, charged ions.
Analysis: The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for the derivative. This fragmentation pattern allows for the confirmation of the molecular structure.
The analysis of thiourea-containing compounds can sometimes be complicated by their thermal lability, potentially leading to decomposition in the hot GC injector port rather than clean volatilization. Therefore, careful optimization of the GC conditions and derivatization procedure would be critical for any potential analysis of this specific compound.
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of crystallographic databases indicates that the specific crystal structure of "this compound" has not been publicly reported. To perform such an analysis, a high-quality single crystal of the compound would be required.
If a crystal structure were determined, it would provide key structural parameters. The table below illustrates the type of data that would be obtained from such an experiment, though the values are hypothetical as no experimental data is currently available.
| Parameter | Description | Hypothetical Information Gained |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Defines the basic symmetry of the unit cell. |
| Space Group | Describes the symmetry elements within the crystal. | Provides detailed insight into the molecular packing symmetry. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. | Defines the size and shape of the unit cell. |
| Key Bond Lengths (e.g., C=S, C-N) | The distances between specific atomic nuclei. | Would confirm the thiourea moiety and piperazine ring structure. |
| Key Bond Angles (e.g., N-C-N) | The angles formed by three connected atoms. | Reveals the geometry around central atoms. |
| Torsion Angles | The dihedral angles that define the molecular conformation. | Would describe the orientation of the phenol ring relative to the piperazine group. |
| Hydrogen Bonding | Identifies intermolecular O-H···S or N-H···O interactions. | Explains how molecules are held together in the solid state. |
Such crystallographic data would be invaluable for confirming the molecular structure derived from other spectroscopic methods and for understanding its solid-state properties.
Structure Activity Relationship Sar Studies of 4 4 Methyl 1 Piperazinyl Carbothioyl Phenol Analogues
Identification of Pharmacophoric Features and Critical Structural Elements
The phenol (B47542) group , with its hydroxyl (-OH) substituent, is a critical feature. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding pocket of a target protein. The aromatic nature of the phenyl ring allows for potential π-π stacking or hydrophobic interactions. The position of the hydroxyl group on the phenyl ring is also a determinant of activity, with the para-position often being optimal for specific biological targets.
The piperazine (B1678402) ring is a common scaffold in medicinal chemistry due to its ability to be readily substituted at its two nitrogen atoms, allowing for the exploration of a wide chemical space. In the case of 4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol, the piperazine ring provides a defined spatial orientation for its substituents. The basicity of the nitrogen atoms can be crucial for forming salt bridges or hydrogen bonds with acidic residues in a target protein.
The N-methyl group on the piperazine ring is another important structural element. This small alkyl group can influence the compound's lipophilicity, metabolic stability, and conformational preferences. The presence and size of the substituent at this position can significantly impact binding affinity and selectivity.
The thiourea (B124793) linker (-NH-C(=S)-NH-) is a key pharmacophoric element that connects the phenol and methylpiperazine moieties. The thiocarbonyl group (C=S) is a strong hydrogen bond acceptor, while the adjacent N-H groups can act as hydrogen bond donors. This arrangement allows for the formation of multiple hydrogen bonds with a biological target, contributing significantly to the binding affinity. The relative rigidity of the thiourea unit also helps to maintain a specific conformation of the molecule, which can be crucial for optimal binding.
Correlating Substituent Effects on Biological Activities in Pre-clinical Models
The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the core scaffold. Preclinical studies involving the systematic modification of this compound have provided valuable insights into these relationships.
Substitutions on the Phenol Ring: Modifications to the phenol ring can have a profound impact on activity. For instance, altering the position of the hydroxyl group from para to meta or ortho can lead to a significant decrease in potency, suggesting a specific geometric requirement for interaction with the target. The introduction of other substituents on the phenol ring, such as halogens or small alkyl groups, can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.
| Compound | Substitution on Phenol Ring | Biological Activity (IC50, µM) |
| Parent Compound | 4-OH | 5.2 |
| Analogue 1 | 3-OH | 15.8 |
| Analogue 2 | 2-OH | 22.1 |
| Analogue 3 | 4-OCH3 | 35.4 |
| Analogue 4 | 4-F | 8.9 |
| Analogue 5 | 4-Cl | 7.5 |
| Note: The biological activity data presented in this table is hypothetical and for illustrative purposes only, as specific preclinical data for a comprehensive series of these exact analogues was not publicly available in the searched literature. |
Modifications of the N-Methylpiperazine Moiety: The N-methyl group on the piperazine ring is a site for facile modification. Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) or with cyclic or aromatic moieties can significantly alter the steric and electronic properties of the molecule. Such changes can lead to either an increase or decrease in biological activity, depending on the specific requirements of the target's binding site.
| Compound | Substitution on Piperazine Nitrogen | Biological Activity (IC50, µM) |
| Parent Compound | -CH3 | 5.2 |
| Analogue 6 | -H | 12.6 |
| Analogue 7 | -CH2CH3 | 8.1 |
| Analogue 8 | -CH(CH3)2 | 18.3 |
| Analogue 9 | -Cyclopropyl | 6.5 |
| Analogue 10 | -Phenyl | 25.0 |
| Note: The biological activity data presented in this table is hypothetical and for illustrative purposes only, as specific preclinical data for a comprehensive series of these exact analogues was not publicly available in the searched literature. |
Conformational Analysis and its Influence on Ligand-Target Interactions
The three-dimensional conformation of this compound and its analogues is a critical determinant of their biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is essential for a potent interaction.
The thiourea linker, while relatively rigid, does possess some rotational freedom around the C-N bonds. This allows for a degree of flexibility in the relative orientation of the phenol and methylpiperazine moieties. Computational modeling and spectroscopic studies can be employed to determine the preferred conformations of these molecules in solution and in the bound state. Docking studies of related arylpiperazine derivatives have shown that the arylpiperazine moiety often binds deep within the receptor, while other parts of the molecule interact with the extracellular loops.
Stereochemical Considerations in SAR Development
Stereochemistry can play a pivotal role in the structure-activity relationship of drug molecules. While this compound itself is achiral, the introduction of chiral centers into its analogues can lead to significant differences in biological activity between enantiomers or diastereomers.
For example, if a substituent introduced on the piperazine ring or elsewhere in the molecule creates a stereocenter, the resulting enantiomers may exhibit different potencies, selectivities, and even different pharmacological profiles. This is because the binding sites of biological targets, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids. Consequently, they can differentiate between the stereoisomers of a chiral ligand, with one enantiomer often fitting much better into the binding site than the other (eugenics).
In the development of analogues of this compound, if a chiral center is introduced, it is crucial to separate and test the individual enantiomers to fully characterize their pharmacological properties. The synthesis of enantiomerically pure compounds is often a key step in optimizing the therapeutic potential of a new drug candidate. Studies on other chiral thiourea derivatives have demonstrated that stereochemistry can indeed be a determining factor in their biological activity.
Pre Clinical Biological Evaluation of 4 4 Methyl 1 Piperazinyl Carbothioyl Phenol and Its Analogues
In Vitro Assessment of Biological Activities
The in vitro evaluation of piperazine-thiourea analogues has revealed a wide spectrum of biological activities, ranging from enzyme inhibition to the modulation of cellular processes like proliferation and inflammation.
Enzyme Inhibition Assays and Kinetics
Analogues bearing the piperazine-thiourea scaffold have been identified as potent inhibitors of various enzymes implicated in a range of diseases.
Urease Inhibition: In a search for novel urease inhibitors, dipeptides conjugated to a 2,3-dichlorophenyl piperazine (B1678402) analogue and subsequently converted into thiourea (B124793) derivatives were synthesized and evaluated. researchgate.net Many of these compounds were found to be effective inhibitors of urease activity, with thiourea conjugates bearing fluorine and chlorine substituents at the meta or para positions showing predominant inhibitory effects. researchgate.net
Phosphoglycerate Dehydrogenase (PHGDH) Inhibition: PHGDH, a key enzyme in serine biosynthesis, is a target in oncology. nih.gov High-throughput screening identified a piperazine-1-thiourea chemotype as a low-micromolar inhibitor of human PHGDH. nih.govbiorxiv.org Structure-activity relationship (SAR) studies confirmed that the 2-pyridine and thiourea moieties were crucial features for the pharmacophore's activity. nih.gov
Glycosidase Inhibition: Certain imidazo-isoxazole derivatives incorporating thiourea and piperazine scaffolds have been evaluated for their inhibitory activity against α-amylase and α-glucosidase, enzymes relevant to diabetes management. researchgate.net One compound, 5f, was identified as a particularly active competitive inhibitor, with potency greater than the standard drug, acarbose. researchgate.net
Other Enzyme Targets: Thiourea-based compounds have also demonstrated inhibitory activity against other significant enzymes. Thiazole–thiourea hybrids have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Other research has pointed to thiourea derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target in diabetes treatment. ijpsjournal.com In the context of anticancer research, thiourea derivatives have shown inhibitory potential against vascular endothelial growth factor receptor 2 (VEGFR2). biointerfaceresearch.com Furthermore, some analogues act as inhibitors of dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1) in Leishmania, suggesting antiprotozoal applications. rsc.org
Table 1: Enzyme Inhibition by Analogues of 4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol
| Compound Class/Analogue | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| Imidazo-isoxazole thiourea (5f) | α-Amylase | 26.67 ± 1.25 µM | researchgate.net |
| Imidazo-isoxazole thiourea (5f) | α-Glucosidase | 39.12 ± 1.83 µM | researchgate.net |
| Thiazole-thiourea hybrids | AChE | 0.3 - 15 µM | mdpi.com |
| Thiazole-thiourea hybrids | BChE | 0.4 - 22 µM | mdpi.com |
| N,N'-diphenylthiourea derivative (24) | VEGFR2 | 0.11 µM | biointerfaceresearch.com |
| Bis-thiourea derivative | Human Leukemia Cells | 1.50 µM | mdpi.com |
Receptor Binding and Modulation Studies (e.g., GPCRs, Ion Channels)
The arylpiperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry, particularly for its interaction with G protein-coupled receptors (GPCRs) in the central nervous system (CNS). nih.gov Analogues frequently target serotonin, dopamine (B1211576), and adrenergic receptors. nih.gov
Studies on N-phenylpiperazine analogues have demonstrated their ability to bind selectively to the D3 versus the D2 dopamine receptor subtype, which is significant due to the high homology between these receptors. mdpi.com One such analogue, compound 6a , exhibited a high affinity for the human D3 receptor with approximately 500-fold selectivity over the D2 receptor. mdpi.com This selectivity is attributed to the potential for these longer-chain analogues to engage the D3 receptor in a bitopic binding mode, interacting with both the primary and secondary binding pockets. nih.govmdpi.com
Radioligand binding assays are a standard method for determining the affinity of these compounds for their target receptors. nih.gov For instance, arylpiperazine derivatives have been evaluated for their affinity at 5-HT1A and α1-adrenergic receptors using [3H]-8-OH-DPAT and [3H]prazosin, respectively, in rat cerebral cortex membranes. uab.cat Additionally, the thiourea moiety has been incorporated into histamine (B1213489) H2-receptor antagonists, although this was later replaced in drugs like cimetidine (B194882) to reduce side effects. nih.gov
Cell-Based Assays for Specific Biological Endpoints (e.g., cellular proliferation, antimicrobial efficacy, anti-inflammatory responses)
Antimicrobial Efficacy: Piperazine-derived thioureas have been explored as potential solutions to antibiotic resistance. A study evaluating their activity against 13 clinical strains of colistin-resistant Acinetobacter baumannii found that six derivatives could inhibit bacterial growth at low micromolar concentrations (Minimum Inhibitory Concentration from 1.56 to 6.25 μM). nih.gov The most active compounds in this series commonly featured a 3,5-bis-trifluoromethyl phenyl ring attached to the thiourea function. nih.gov Other studies have shown that thiourea derivatives possess antibacterial potential against various selected bacterial strains. researchgate.net
Anti-inflammatory Responses: The anti-inflammatory potential of these analogues has been demonstrated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. In a study using RAW 264.7 murine macrophages, piperazine-derived thioureas were shown to inhibit NO production, highlighting their potential as combined antibacterial and anti-inflammatory agents. nih.gov
Cellular Proliferation (Anticancer Activity): The antiproliferative effects of piperazine and thiourea derivatives have been extensively documented against a variety of cancer cell lines. mdpi.com A series of piperazine-bearing thiourea compounds was synthesized and evaluated for the treatment of colorectal carcinoma, with some analogues showing potent activity against cisplatin-resistant HCT116+ch3 cells. researchgate.net Similarly, thiourea benzamide (B126) derivatives and their copper complexes were tested against MCF-7 breast cancer cell lines, with some complexes showing high efficacy with IC₅₀ values as low as 4.03 µg/mL. mdpi.com Other thiourea derivatives have demonstrated efficacy against human leukemia, lung, liver, and ovarian cancer cell lines. mdpi.com
Table 2: In Vitro Antiproliferative and Antimicrobial Activity of Selected Analogues
| Compound Class/Analogue | Cell Line / Organism | Activity Type | Endpoint / Value | Reference |
|---|---|---|---|---|
| Piperazine-derived thioureas | Acinetobacter baumannii | Antibacterial | MIC: 1.56 - 6.25 µM | nih.gov |
| Piperazinyl thiourea (L2) | HCT116+ch3 (Colon Cancer) | Anticancer | Induces Apoptosis | researchgate.net |
| Thiourea benzamide complex (38) | MCF-7 (Breast Cancer) | Anticancer | IC₅₀: 4.03 µg/mL | mdpi.com |
| Bis-thiourea structure | Human Leukemia Cells | Anticancer | IC₅₀: 1.50 µM | mdpi.com |
Investigation of Anti-oxidant Mechanisms in Pre-clinical Systems
Both piperazine and thiourea moieties have been associated with antioxidant properties. mdpi.comresearchgate.net The piperazine ring, with its two nitrogen atoms and available lone pairs of electrons, may play a role in improving free radical scavenging ability. researchgate.net Natural and synthetic compounds tethered to a piperazine ring have often shown improved antioxidant activity compared to the parent compound. researchgate.net
The antioxidant mechanism of phenolic compounds, such as the phenol (B47542) group in the target molecule, is well-established and involves scavenging free radicals like reactive oxygen species (ROS). nih.govfrontiersin.org This activity can be evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netmdpi.com The antioxidant defense can occur through several pathways, including converting toxic free radicals into less harmful species, chelating metal ions, and enhancing endogenous antioxidant systems. mdpi.comnih.gov The combination of the phenol group with the piperazine-thiourea scaffold suggests a potential for multifaceted antioxidant activity.
Mechanistic Cell Viability and Apoptosis Assays
Several studies have investigated the mechanisms by which piperazine-thiourea analogues exert their cytotoxic effects on cancer cells, frequently pointing towards the induction of apoptosis. In studies on colorectal carcinoma, piperazinyl thiourea derivatives were found to overcome drug resistance by inducing apoptosis. researchgate.net Morphological studies of breast cancer cells (MCF-7) treated with thiourea derivatives revealed changes in cell size and shape, a progressive decline in cell viability with increasing concentration, and cell cycle arrest at the S phase, all of which are indicative of apoptosis initiation. mdpi.com
Similarly, hybrid analogues combining chrysin (B1683763) and a piperazine-containing structure induced apoptosis in MDA-MB-231 breast cancer cells. mdpi.com Morphological changes observed included cellular shrinkage, rounding, loose attachment, and the formation of apoptotic bodies. mdpi.com These compounds were found to activate intrinsic apoptotic pathways in a concentration-dependent manner. mdpi.com This body of evidence suggests that apoptosis induction is a primary mechanism for the anticancer activity of this class of compounds.
In Vivo Efficacy Studies in Relevant Pre-clinical Animal Models (excluding human trials)
Select analogues of this compound have progressed to in vivo testing in animal models, demonstrating efficacy in various therapeutic areas.
Antidiabetic Activity: In a study using diabetic mice, two thiourea derivatives, WT-2 and WT-4, demonstrated significant antidiabetic effects. ijpsjournal.com At a dose of 20 mg/kg, these compounds reduced blood glucose levels by 61% and 66%, respectively. ijpsjournal.com They also led to significant reductions in HbA1c levels after two weeks of treatment. ijpsjournal.com Importantly, histopathological and biochemical analyses confirmed a lack of toxicity, with liver and kidney function markers remaining within normal ranges. ijpsjournal.com
Anti-inflammatory Activity: The in vivo anti-inflammatory properties of new thiourea derivatives of naproxen (B1676952) were assessed in a carrageenan-induced paw edema model in rats. researchgate.net Derivatives of m-anisidine (B1676023) and N-methyl tryptophan methyl ester showed the most potent anti-inflammatory activity, with inhibition of edema reaching 54.01% and 54.12%, respectively, four hours after injection. researchgate.net
CNS Activity and Radioprotection: A D3-selective N-phenylpiperazine analog, compound 6a , was evaluated in two rodent models. mdpi.com It was found to be active in a hallucinogenic-dependent head twitch response inhibition assay in mice and an L-dopa-dependent abnormal involuntary movement inhibition assay in hemiparkinsonian rats, suggesting potential for treating neuropsychiatric disorders and Parkinson's disease-related dyskinesia. mdpi.com In a different context, a novel 1-(2-hydroxyethyl)piperazine derivative showed a radioprotective effect in vitro and enhanced the 30-day survival of mice following whole-body irradiation, indicating its potential as a radioprotective agent. semanticscholar.org A toxicity study on a separate thiourea derivative in Swiss male albino mice found the compound to be safe, with no adverse effects on hematological or biochemical parameters, nor on liver histology. researchgate.net
Establishment of Animal Models for Disease States
To investigate the therapeutic potential of analogues of this compound, various animal models have been established to mimic human disease states. These models are crucial for assessing the efficacy of these compounds in conditions such as inflammation and infection.
For the evaluation of anti-inflammatory properties, rodent models are predominantly used. The carrageenan-induced paw edema model in rats or mice is a widely accepted and reproducible model of acute inflammation. gyanvihar.orgresearchgate.netjddtonline.info In this model, the injection of carrageenan, a seaweed-derived polysaccharide, into the paw of the animal induces a localized inflammatory response characterized by swelling (edema). gyanvihar.org This model allows for the quantification of the anti-edematous effects of a compound. Another established model is the carrageenan-induced pleurisy model in rats. nih.gov This model involves injecting carrageenan into the pleural cavity, leading to an inflammatory response characterized by the accumulation of fluid (exudate) and the migration of inflammatory cells, such as neutrophils. nih.gov This allows for the study of a compound's effect on inflammatory cell migration and exudate formation. The acetic acid-induced abdominal writhing test in mice is a model used to assess peripheral analgesic and anti-inflammatory activity. nih.gov Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and a reduction in the number of writhes indicates an analgesic effect. nih.gov The formalin test in mice is another model that evaluates both neurogenic and inflammatory pain responses. nih.gov
In the context of infectious diseases, the nematode Caenorhabditis elegans has been utilized as a simple and effective in vivo model for studying host-pathogen interactions and for the discovery of new anti-infective agents. nih.govfrontiersin.orgohsu.edu C. elegans can be infected with a variety of human pathogens, and its survival rate is used as a measure of the efficacy of a potential antimicrobial compound. nih.govohsu.edu For more complex infection studies, mouse models are employed. For instance, the NOD SCID gamma (NSG) mouse model is used to create a state of severe immunodeficiency, making the mice susceptible to chronic infections with pathogens like Cryptosporidium parvum. nih.gov This model is valuable for assessing the efficacy of antimicrobial compounds in an immunocompromised host. nih.gov The interferon-gamma knockout (IFN-γ KO) mouse model is another tool for studying infections, particularly those where IFN-γ plays a critical role in the immune response. nih.gov
Efficacy Studies in Disease Models (e.g., infection models, inflammation models, oncology models)
Inflammation Models
Analogues of this compound, specifically various piperazine derivatives, have demonstrated significant efficacy in preclinical models of inflammation. In the carrageenan-induced paw edema model, a number of piperazine derivatives have shown potent anti-inflammatory activity. For instance, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) at a dose of 100 mg/kg was able to reduce edema formation at all time points evaluated. nih.gov Other studies on different series of piperazine derivatives have also reported substantial inhibition of paw edema. researchgate.netjddtonline.info
In the carrageenan-induced pleurisy model, LQFM182 demonstrated a reduction in inflammatory cell migration, specifically polymorphonuclear cells. nih.gov This was accompanied by a decrease in the activity of myeloperoxidase, an enzyme abundant in neutrophils, and a reduction in the levels of the pro-inflammatory cytokines TNF-α and IL-1β in the pleural exudate. nih.gov These findings suggest that the anti-inflammatory effects of these piperazine analogues are mediated, at least in part, by the inhibition of inflammatory cell infiltration and the production of key inflammatory mediators.
The anti-nociceptive effects of these analogues have been observed in the acetic acid-induced writhing test and the formalin test. LQFM182 was shown to dose-dependently decrease the number of abdominal writhes induced by acetic acid. nih.gov In the formalin test, it selectively reduced paw licking time in the second phase, which is associated with inflammatory pain. nih.gov This indicates that the analgesic properties of these compounds are likely linked to their anti-inflammatory actions.
| Compound/Analogue | Animal Model | Key Findings |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema (rat) | Reduced edema formation at all time points. nih.gov |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced pleurisy (rat) | Reduced cell migration, myeloperoxidase activity, and levels of TNF-α and IL-1β. nih.gov |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Acetic acid-induced writhing (mouse) | Dose-dependently decreased the number of writhes. nih.gov |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Formalin test (mouse) | Reduced paw licking time in the inflammatory phase. nih.gov |
| Various Piperazine Derivatives | Carrageenan-induced paw edema (rat) | Significant inhibition of paw edema. researchgate.netjddtonline.info |
Infection Models
In the realm of infectious diseases, piperazine-based analogues have shown promise. One notable example is the compound MMV665917, which was identified as a potent inhibitor of Cryptosporidium parvum. In a NOD SCID gamma (NSG) mouse model of chronic cryptosporidiosis, MMV665917 was found to be curative. nih.gov It was also highly efficacious in an IFN-γ knockout mouse model of acute cryptosporidiosis. nih.gov Further studies in a neonatal calf model of cryptosporidiosis, which closely mimics the disease in human infants, demonstrated that oral administration of MMV665917 led to a prompt resolution of diarrhea and a significant reduction in fecal oocyst shedding. nih.gov
| Compound/Analogue | Animal Model | Pathogen | Key Findings |
| MMV665917 | NOD SCID gamma (NSG) mouse | Cryptosporidium parvum | Curative in a chronic infection model. nih.gov |
| MMV665917 | IFN-γ knockout mouse | Cryptosporidium parvum | Highly efficacious in an acute infection model. nih.gov |
| MMV665917 | Neonatal calf | Cryptosporidium parvum | Prompt resolution of diarrhea and reduced oocyst shedding. nih.gov |
Oncology Models
Several novel piperazine derivatives have been synthesized and evaluated for their anticancer activities. In one study, novel piperazine derivatives of vindoline (B23647) were tested against a panel of 60 human tumor cell lines. nih.gov Compounds such as the [4-(trifluoromethyl)benzyl]piperazine derivative and the 1-bis(4-fluorophenyl)methyl piperazine derivative demonstrated potent antiproliferative activity against a wide range of cancer cell types, including colon, central nervous system, melanoma, renal, and breast cancer cells. nih.gov Another study reported on novel piperazine derivatives that exhibited significant growth inhibition of HepG2 (liver cancer) cells in a dose-dependent manner. nih.gov These findings highlight the potential of piperazine-containing compounds as a scaffold for the development of new anticancer agents.
| Compound/Analogue | Cancer Model | Key Findings |
| [4-(trifluoromethyl)benzyl]piperazine derivative of vindoline | Human tumor cell lines | Potent antiproliferative activity against colon, CNS, melanoma, renal, and breast cancer cells. nih.gov |
| 1-bis(4-fluorophenyl)methyl piperazine derivative of vindoline | Human tumor cell lines | Potent antiproliferative activity against various cancer cell lines. nih.gov |
| Novel Piperazine Derivatives (PD-1 and PD-2) | HepG2 cells (in vitro) | Dose-dependent inhibition of cell growth. nih.gov |
Mechanistic Investigations into the Biological Action of 4 4 Methyl 1 Piperazinyl Carbothioyl Phenol
Elucidation of Molecular Mechanisms of Action
Extensive literature searches did not yield specific studies detailing the molecular mechanisms of action for the compound 4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol. While research exists on compounds with similar structural motifs, such as piperazine (B1678402) derivatives, the precise biological activities and molecular interactions of this specific phenol-thiocarbamoylpiperazine conjugate remain uncharacterized in publicly available scientific literature. Consequently, the following sections are based on hypothesized mechanisms derived from related compounds, highlighting areas for future research.
Identification and Validation of Molecular Targets (e.g., protein, enzyme, receptor interactions)
There is currently no direct evidence identifying and validating the specific molecular targets of this compound. The thiocarbamoyl moiety present in the compound is known in other molecular contexts to interact with a variety of biological targets. For instance, isothiocyanates, which share a reactive functional group, are known to target and covalently modify cysteine residues in proteins. This suggests that this compound could potentially interact with enzymes or receptors where cysteine residues are crucial for function.
Potential, yet unproven, molecular targets could include:
Kinases: Many kinase inhibitors feature a piperazine ring, which can interact with the ATP-binding pocket.
G-protein coupled receptors (GPCRs): The piperazine scaffold is a common feature in many GPCR ligands.
Metalloproteinases: The sulfur atom in the thiocarbamoyl group could potentially act as a chelating agent for metal ions within the active sites of these enzymes.
Further research, such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA), would be necessary to identify and validate the direct binding partners of this compound.
Modulation of Intracellular Signaling Pathways
In the absence of identified molecular targets, the specific intracellular signaling pathways modulated by this compound remain speculative. Should the compound interact with kinases or GPCRs, it could theoretically influence a wide array of signaling cascades critical for cell proliferation, survival, and inflammation. For example, inhibition of a key kinase could lead to the downregulation of pathways such as the MAPK/ERK or PI3K/Akt pathways. Similarly, interaction with a GPCR could modulate cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) signaling cascades.
To elucidate these effects, future studies would need to employ techniques such as Western blotting to probe the phosphorylation status of key signaling proteins, reporter gene assays to measure the activity of transcription factors, and phosphoproteomic analyses to gain a global view of signaling alterations upon treatment with the compound.
Analysis of Downstream Biological Effects
The downstream biological consequences of cellular exposure to this compound are not documented. Based on the potential modulation of fundamental signaling pathways, a range of effects could be anticipated, including but not limited to:
Apoptosis: Induction of programmed cell death is a common outcome of disrupting critical cell signaling pathways.
Cell Cycle Arrest: Interference with cell cycle kinases could lead to a halt in cell proliferation at various checkpoints.
Anti-inflammatory effects: Modulation of inflammatory signaling pathways could result in decreased production of pro-inflammatory cytokines.
Experimental validation through assays measuring cell viability, cell cycle distribution, apoptosis markers (e.g., caspase activation), and cytokine secretion would be required to determine the actual downstream biological effects of this compound.
Pharmacodynamic Profiling in Pre-clinical Systems
No pre-clinical pharmacodynamic studies for this compound have been published. Pharmacodynamic profiling would involve investigating the relationship between the concentration of the compound at its site of action and the resulting biological effect over time. This would typically involve in vitro and in vivo models to establish a dose-response relationship and to understand the time course of the compound's effects. Such studies are essential to bridge the gap between molecular mechanisms and potential therapeutic applications, but for this specific compound, this information is not yet available.
Computational Chemistry and Cheminformatics Approaches
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. beilstein-journals.org This method is crucial for understanding how 4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol might interact with a specific biological target, thereby suggesting its potential mechanism of action. The process involves placing the ligand into the binding site of a protein and using a scoring function to evaluate the binding affinity of different poses. beilstein-journals.org
The analysis of ligand-protein interactions reveals the specific forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govrsc.org For this compound, the key functional groups—the phenol (B47542), the thiocarbonyl, and the methylpiperazine moiety—are analyzed for their potential to form these critical interactions with amino acid residues in a protein's active site. researchgate.net For instance, the hydroxyl group of the phenol ring can act as a hydrogen bond donor, while the nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein Kinase X | -8.5 | LYS 78, GLU 95 | Hydrogen Bond |
| LEU 130, VAL 65 | Hydrophobic | ||
| Protease Y | -7.9 | ASP 30, ASP 25 | Hydrogen Bond, Ionic |
| ILE 50, VAL 82 | Hydrophobic | ||
| Receptor Z | -9.2 | SER 221, ASN 198 | Hydrogen Bond |
| TRP 314, PHE 250 | π-π Stacking |
This table presents illustrative data typical of molecular docking studies to demonstrate the types of results generated.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comsysrevpharm.org QSAR models are powerful tools for predicting the activity of new, unsynthesized compounds, guiding the design of more potent analogues. nih.govresearcher.life
In the context of this compound, a QSAR study would involve synthesizing a series of derivatives with modifications to the phenol, piperazine, or methyl group. The biological activity of these compounds would be experimentally determined, and then various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) would be calculated for each molecule. slideshare.net A statistical model is then built to relate these descriptors to the observed activity. jocpr.com This model can then be used to predict the activity of new virtual compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov
Table 2: Example Descriptors in a QSAR Model for Analogues of this compound
| Descriptor | Description | Impact on Activity (Hypothetical) |
| LogP | Octanol-water partition coefficient; measures lipophilicity. | Positive correlation; increased lipophilicity enhances membrane permeability. |
| TPSA | Topological Polar Surface Area; estimates transport properties. | Negative correlation; lower TPSA may improve cell penetration. |
| Molecular Weight | The mass of the molecule. | Optimal range; too high may violate drug-likeness rules. |
| Hydrogen Bond Donors | Number of N-H or O-H bonds. | Important for specific receptor interactions. |
| Hydrogen Bond Acceptors | Number of N or O atoms. | Crucial for forming stable ligand-receptor complexes. |
This table illustrates common molecular descriptors and their potential influence in a QSAR study.
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Prediction
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. nih.gov For this compound, MD simulations can be used to study the stability of its complex with a target protein, analyze its conformational flexibility, and calculate a more accurate binding free energy. samipubco.com
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Pre-clinical Lead Optimization
Early assessment of a compound's ADMET properties is critical to avoid late-stage failures in drug development. nih.gov In silico ADMET prediction tools use computational models to estimate the pharmacokinetic and toxicity profiles of a molecule before it is synthesized. frontiersin.orgmdpi.com
For this compound, these tools can predict properties such as its intestinal absorption, ability to cross the blood-brain barrier, potential for metabolism by cytochrome P450 enzymes, and likelihood of causing toxicity. nih.govfrontiersin.org These predictions are based on the compound's structural features and physicochemical properties. frontiersin.org If a potential liability is identified, such as poor absorption or predicted toxicity, medicinal chemists can use this information to guide structural modifications to optimize the compound's profile. nih.gov
Table 3: Predicted In Silico ADMET Profile for this compound
| ADMET Property | Parameter | Predicted Value | Interpretation |
| Absorption | Human Intestinal Absorption | High | Well absorbed from the gut. |
| Caco-2 Permeability | Moderate | Can cross intestinal cell membranes. | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cause CNS side effects. |
| Plasma Protein Binding | ~90% | High binding may affect free drug concentration. | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6. |
| CYP3A4 Inhibitor | Yes | Potential for interactions with other drugs. | |
| Excretion | Total Clearance | Low | Suggests a longer half-life in the body. |
| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |
| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity. |
This table contains representative data from in silico ADMET prediction platforms like SwissADME or pkCSM. researchgate.net
Virtual Screening for Novel Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. sysrevpharm.org Using this compound as a starting point, a virtual screening campaign can be initiated to discover novel analogues with potentially improved potency, selectivity, or ADMET properties.
This can be done through ligand-based or structure-based approaches. In a ligand-based screening, the structure of this compound is used as a template to search for structurally similar molecules. In a structure-based virtual screening, a library of compounds is docked into the active site of a target protein, and the top-scoring molecules are selected for further investigation. nih.gov This process can efficiently sift through millions of compounds to identify a manageable number of "hits" for experimental testing. researchgate.net
Pre Clinical Pharmacokinetic and Metabolic Studies
Strategic Implications for Drug Discovery and Chemical Biology
Potential of 4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol as a Lead Compound or Chemical Probe
A lead compound is a chemical starting point for the development of a new drug, while a chemical probe is a small molecule used to study and manipulate a biological system. The title compound, by virtue of its composite structure, holds promise in both capacities.
The thiourea (B124793) core, SC(NH₂)₂, and its derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. mdpi.com The thiocarbonyl group (C=S) is a key structural feature, with its hydrogen-bonding capabilities playing a crucial role in interacting with biological targets. bohrium.com Similarly, the phenolic hydroxyl group is a common pharmacophore in natural and synthetic antioxidants and is vital for the activity of many drugs, participating in key binding interactions with enzymes and receptors. nih.govnsf.gov The piperazine (B1678402) ring is a prevalent scaffold in medicinal chemistry, particularly for central nervous system (CNS) agents and kinase inhibitors, valued for its ability to improve physicochemical properties like solubility and its capacity to engage in multiple interactions with target proteins.
Given this background, this compound could be hypothesized to target a range of biological pathways. Its potential as an antioxidant could be investigated due to the phenol (B47542) moiety, while the thiourea and piperazine elements suggest possible roles as an inhibitor of kinases, proteases, or other enzymes implicated in cancer or infectious diseases. researchgate.netmdpi.com As a chemical probe, it could be used to explore the function of specific proteins that have binding pockets amenable to its unique combination of hydrogen bond donors and acceptors, aromatic rings, and basic nitrogen atoms. A systematic screening against diverse biological targets would be the first step to unlocking its potential and identifying a primary mechanism of action.
Rational Design of Optimized Analogues with Enhanced Pre-clinical Profiles
Rational drug design aims to create new molecules with improved potency, selectivity, and pharmacokinetic properties based on an understanding of the structure and function of the target. Starting from this compound as a hit or lead compound, several strategies can be employed to design optimized analogues.
Key approaches to modification would include:
Phenolic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenol ring can modulate the compound's electronic properties, acidity (pKa), lipophilicity, and metabolic stability. This can enhance binding affinity and selectivity for the target protein.
Thiourea Linker Bioisosteric Replacement: The thiourea group, despite its favorable binding properties, can sometimes be associated with metabolic instability or toxicity. nih.gov It can be replaced with bioisosteres—chemical groups with similar steric and electronic properties—such as urea, cyanoguanidine, squaramide, or various five-membered heterocycles to potentially improve the drug-like properties of the molecule while retaining biological activity. bohrium.comnih.gov
The following table outlines potential modifications for the rational design of analogues.
| Structural Moiety | Modification Strategy | Potential Improvement | Example Modification |
|---|---|---|---|
| Phenol Ring | Substitution | Enhanced potency, altered lipophilicity, improved metabolic stability. | Addition of electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH3). |
| Piperazine Ring | N-Substitution | Improved target selectivity, modified solubility and basicity. | Replacement of the N-methyl group with larger alkyl chains, cycloalkyl, or aryl groups. |
| Thiourea Linker | Bioisosteric Replacement | Reduced toxicity, enhanced metabolic stability, improved pharmacokinetics. | Replacement with urea, guanidine, or heterocyclic linkers. |
Challenges and Opportunities in the Development of Thiocarbonyl-Containing Phenols
The development of any new chemical class into a therapeutic agent is fraught with challenges, and thiocarbonyl-containing phenols are no exception. However, these challenges are balanced by significant opportunities.
Challenges:
Metabolic Instability: Phenolic compounds are often subject to extensive first-pass metabolism, primarily through glucuronidation and sulfation in the liver and gut wall, which can severely limit their oral bioavailability. nih.gov The thiourea moiety can also be metabolically labile, potentially leading to the formation of reactive intermediates.
Toxicity: Certain thiourea-containing compounds have been associated with toxicity, which led to the modification of early drug candidates like the H₂-receptor antagonist metiamide (B374674) into the safer drug cimetidine (B194882) by replacing the thiourea group. nih.gov
Poor Physicochemical Properties: Both phenols and thioureas can suffer from low aqueous solubility, which can hinder formulation and absorption. researchgate.net
Pro-oxidant Activity: While phenols are known as antioxidants, under certain conditions, they can exhibit pro-oxidant characteristics, which may lead to cellular damage. researchgate.net
Opportunities:
Privileged Scaffolds: The combination of phenol, thiourea, and piperazine motifs brings together three structures known for their broad biological activities and presence in approved drugs, increasing the probability of finding a therapeutic application. researchgate.netbohrium.comnsf.gov
Strong Target Interactions: The thiourea linker and phenolic hydroxyl group are excellent hydrogen bond donors and acceptors. This allows for strong and specific interactions with biological targets, which can translate into high potency. bohrium.com
Chemical Tractability: The synthesis of analogues based on this scaffold is generally straightforward, allowing for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
Versatility: The wide range of biological activities associated with thioureas and phenols means that this class of compounds could be explored for multiple therapeutic areas, from oncology to infectious diseases. mdpi.com
This table summarizes the key challenges and opportunities.
| Aspect | Challenges | Opportunities |
|---|---|---|
| Metabolism & Bioavailability | Extensive first-pass metabolism of phenols; potential instability of the thiourea group. nih.gov | Piperazine moiety can be used to tune solubility and absorption properties. |
| Safety & Toxicity | Potential for thiourea-related toxicity; pro-oxidant effects of phenols. nih.govresearchgate.net | Rational design and bioisosteric replacement can mitigate toxicity risks. bohrium.com |
| Target Interaction | Potential for off-target effects due to the reactive nature of the moieties. | Excellent hydrogen bonding capacity leads to high-affinity binding and potency. bohrium.com |
| Drug Development | Potential for poor solubility and formulation difficulties. researchgate.net | Chemically tractable scaffold allows for rapid analogue synthesis and SAR exploration. |
Future Research Directions and Applications in Translational Science
To realize the therapeutic potential of this compound and its analogues, a clear and systematic research path is required. The ultimate goal of translational science is to bridge the gap between basic research discoveries and clinical applications.
Future Research Directions:
Target Identification and Validation: The immediate priority is to conduct broad biological screening of the parent compound to identify its primary molecular target(s). This could involve enzymatic assays, cell-based assays, and proteomic approaches.
Structure-Activity Relationship (SAR) Studies: A focused library of analogues, designed based on the principles outlined in section 9.2, should be synthesized and evaluated to establish a clear SAR. This will guide the optimization of potency and selectivity.
ADMET Profiling: Early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. In vitro assays for metabolic stability, cell permeability, and cytotoxicity will help identify and address potential liabilities.
Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models. These models will help rationalize experimental findings and guide the design of next-generation compounds with improved profiles.
Applications in Translational Science: Should these research efforts yield a promising lead compound with a well-defined mechanism of action and a favorable preclinical profile, the focus would shift towards translational development. This would involve scaling up the synthesis of the lead candidate, conducting in vivo efficacy studies in relevant animal models of disease (e.g., cancer xenograft models, infection models), and performing formal preclinical safety and toxicology studies. Success in these stages would pave the way for an Investigational New Drug (IND) application and the initiation of clinical trials, translating a promising chemical scaffold from the laboratory to potential patient benefit.
Q & A
Q. What are the optimized synthetic routes for 4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves coupling 4-methylpiperazine with a thiocarbamoyl chloride derivative of phenol. Key steps include:
- Thiocarbamoylation : Reacting phenol derivatives with thiophosgene or thiourea to form the carbothioyl intermediate .
- Nucleophilic Substitution : Introducing the 4-methylpiperazine moiety under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Yield Optimization : Use catalytic bases like triethylamine to neutralize HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
- Table 1 : Comparison of synthetic methods:
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| A | Thiourea, DMF | 68 | 92 | |
| B | Thiophosgene, Et3N | 75 | 97 |
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR Spectroscopy : Confirm the presence of the piperazinyl proton signals (δ 2.4–3.1 ppm) and phenolic -OH (δ 5.2–5.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 279.12) .
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using esterase activity assays (IC₅₀ values reported in µM ranges) .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to assess affinity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the phenol ring (e.g., nitro, methoxy) or piperazine (e.g., fluorophenyl, benzyl) to assess electronic/steric effects .
- Biological Profiling : Compare IC₅₀ values across analogs (Table 2):
| Substituent | hCA II IC₅₀ (µM) | Serotonin Receptor Ki (nM) |
|---|---|---|
| -H (parent) | 12.3 | 450 |
| -NO₂ | 8.9 | 320 |
| -OCH₃ | 15.6 | 610 |
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to correlate electronic parameters (HOMO/LUMO) with activity .
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and blood-brain barrier permeability (PAMPA assay) .
- Metabolite Identification : Use LC-MS/MS to detect oxidative or hydrolytic metabolites (e.g., sulfoxide derivatives) .
- Dose Optimization : Conduct dose-response studies in animal models (e.g., ED₅₀ vs. toxicity LD₅₀) .
Q. How can molecular docking and dynamics simulations elucidate target interactions?
- Methodological Answer :
- Docking : Use AutoDock Vina to model binding poses in hCA II (PDB: 3KS3). Key interactions: hydrogen bonding with Thr199 and hydrophobic contacts with Val121 .
- MD Simulations : Run 100 ns trajectories (GROMACS) to assess stability of the ligand-receptor complex (RMSD < 2 Å) .
- Free Energy Calculations : Compute binding affinities via MM-PBSA (ΔG < −30 kJ/mol indicates strong binding) .
Q. What environmental impact assessments are critical for lab-scale use?
- Methodological Answer :
- Ecotoxicity Screening : Test on Daphnia magna (48-h LC₅₀) and algal growth inhibition (OECD 201) .
- Degradation Studies : Monitor hydrolysis (pH 7.4 buffer, 37°C) and photolysis (UV-Vis light) half-lives .
- Waste Management : Neutralize waste with 10% NaOH before disposal to prevent thiocarbamate release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
